Gnetulin
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Overview
Description
Gnetulin is a natural compound isolated from the lianas of Gnetum cleistostachyum, a plant species belonging to the Gnetaceae family . It is a dimer of 3’,4,5’-trihydroxy-3-methoxystilbene and is classified under phenols and polyphenols . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The first synthesis of natural (±)-gnetulin was achieved through enzyme-promoted regioselective coupling oligomerization of isorhapontigenin . This method involves oxidative coupling reactions catalyzed by enzymes, with 5-tert-butyl-isorhapontigenin as the key intermediate . Another versatile and enantioselective total synthesis method involves the stereocontrolled enantioselective conjugate reduction of 3-arylindenone catalyzed by methyloxazaborolidine and the α-arylation of 3-aryl-1-indanones .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of gnetulin. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
Gnetulin undergoes various chemical reactions, including oxidative coupling, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidative Coupling: Enzyme-catalyzed systems and Lewis acids are commonly used in oxidative coupling reactions.
Substitution: α-Arylation of 3-aryl-1-indanones is a key step in the synthesis of this compound.
Major Products
The major products formed from these reactions include natural (±)-gnetulin and its analogues, such as (±)-gnemonol M .
Scientific Research Applications
Gnetulin has shown potential in various scientific research applications:
Chemistry: Used as a reference standard in chemical studies and synthesis research.
Biology: Exhibits anti-influenza viral activities, making it a candidate for antiviral research.
Industry: Limited industrial applications due to the current focus on research and development.
Mechanism of Action
The mechanism of action of gnetulin involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anti-influenza activity is attributed to its ability to inhibit neuraminidase, an enzyme crucial for the replication of the influenza virus . Additionally, this compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Isorhapontigenin: A precursor in the synthesis of gnetulin.
Gnemonol M: An analogue of this compound synthesized through similar oxidative coupling reactions.
Viniferin: Another stilbene dimer with similar structural features.
Uniqueness
This compound is unique due to its specific dimeric structure and the regioselective coupling reactions involved in its synthesis. Its distinct biological activities, such as anti-influenza properties, set it apart from other similar compounds .
Properties
Molecular Formula |
C30H26O8 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
(1E,2S,3S)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
InChI |
InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3/b21-7-/t28-,29+/m0/s1 |
InChI Key |
YUGHGAXRXHODHK-MGOPEXEZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\[C@@H]([C@H](C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Origin of Product |
United States |
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